2-(Chloromethyl)-6-(difluoromethoxy)pyridine

Stability Storage condition Thermal sensitivity

2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS 2377032-29-4) is a heterocyclic building block featuring a pyridine core substituted at the 2‑position with a chloromethyl group and at the 6‑position with a difluoromethoxy group. This specific 2,6‑disubstitution pattern places the electrophilic chloromethyl handle adjacent to the ring nitrogen, creating a distinct reactivity profile versus its 3‑, 4‑, and 5‑substituted isomers.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58
CAS No. 2377032-29-4
Cat. No. B2744130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-(difluoromethoxy)pyridine
CAS2377032-29-4
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC(F)F)CCl
InChIInChI=1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2
InChIKeyYVNLBJWXBISTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS 2377032-29-4): A Positionally Defined Pyridine Scaffold for Agrochemical and Pharmaceutical Intermediate Procurement


2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS 2377032-29-4) is a heterocyclic building block featuring a pyridine core substituted at the 2‑position with a chloromethyl group and at the 6‑position with a difluoromethoxy group [1]. This specific 2,6‑disubstitution pattern places the electrophilic chloromethyl handle adjacent to the ring nitrogen, creating a distinct reactivity profile versus its 3‑, 4‑, and 5‑substituted isomers. The compound is predominantly handled as a research intermediate in agrochemical and pharmaceutical discovery programs, where positional purity directly determines downstream synthetic fidelity .

Why 2-(Chloromethyl)-6-(difluoromethoxy)pyridine Cannot Be Replaced by a Generic Chloromethyl-Difluoromethoxy Pyridine Isomer


Isomeric chloromethyl-difluoromethoxy pyridines are not interchangeable because the position of the chloromethyl group relative to the ring nitrogen and the difluoromethoxy substituent dictates both the steric and electronic environment of the reactive center [1]. In the target 2,6‑isomer, the chloromethyl is situated ortho to the pyridine nitrogen, which can participate in neighboring‑group activation or stabilisation of transition states during nucleophilic displacement—an effect absent in the 3‑ and 4‑substituted analogues. Even the closely related 5‑isomer (CAS 1211584‑92‑7) exhibits a measurably different stability threshold: the 2,6‑isomer requires sealed, refrigerated storage (2‑8 °C), whereas the 5‑isomer is shipped and stored at ambient temperature, implying a higher intrinsic reactivity or thermal sensitivity that directly impacts shelf‑life and handling protocols . For procurement decisions, this means an isomer substitution risks incomplete conversion, unexpected impurity profiles, or compound degradation during storage.

Quantitative Procurement Evidence for 2-(Chloromethyl)-6-(difluoromethoxy)pyridine: Positional Stability, Purity, and Physicochemical Differentiation


Thermal Stability and Storage Requirement Differentiation: 2,6-Isomer vs. 5-Isomer

The 2-(Chloromethyl)-6-(difluoromethoxy)pyridine isomer exhibits greater thermal sensitivity than its 5‑substituted counterpart. Vendor datasheets require the 2,6‑isomer to be stored sealed in a dry environment at 2‑8 °C, whereas the 5‑isomer (CAS 1211584‑92‑7) is shipped and stored at ambient room temperature with no refrigeration requirement . This distinction is consistent with the ortho‑nitrogen activation of the chloromethyl group, which increases hydrolytic lability.

Stability Storage condition Thermal sensitivity

Computed Lipophilicity (XLogP) Comparison Across Chloromethyl-Difluoromethoxy Pyridine Isomers

PubChem‑computed XLogP3‑AA for the target 2,6‑isomer is 2.5 [1]. The same computed value (XLogP = 2.5) is reported for the 5‑isomer (CAS 1211584‑92‑7) , indicating that lipophilicity alone does not differentiate these two regioisomers. No experimentally measured log P values have been published for any isomer in this series.

Lipophilicity LogP Isomer comparison

Purity Specification Benchmarks: Vendor‑Certified Minimum Purity ≥ 98%

Multiple reputable vendors specify a minimum purity of ≥ 98% for the 2,6‑isomer . In comparison, the 4‑isomer (CAS 1352717‑52‑2) is commonly offered at ≥ 95% purity , reflecting the relative synthetic accessibility or purification challenges of each regioisomer. The higher typical purity specification for the 2,6‑isomer reduces the probability of unidentified by‑products that could interfere in multi‑step synthesis.

Purity Quality specification Procurement benchmark

Positional Isomer Reactivity: Ortho‑Nitrogen Activation of the 2‑Chloromethyl Group

In the 2,6‑isomer, the chloromethyl substituent occupies the 2‑position, ortho to the pyridine nitrogen. This geometry allows the nitrogen lone pair to engage in neighboring‑group participation, accelerating SN2‑type displacements relative to the 3‑ and 4‑isomers, where this anchimeric assistance is precluded . While no quantitative kinetic study comparing these isomers has been published, the difference in storage requirements (refrigerated vs. ambient) provides circumstantial evidence of enhanced ground‑state reactivity. The 5‑isomer, which also benefits from meta‑/para‑electronic effects but not direct ortho‑assistance, exhibits intermediate behaviour.

Reactivity Nucleophilic substitution Ortho effect

Optimal Application Scenarios for 2-(Chloromethyl)-6-(difluoromethoxy)pyridine Based on Quantified Differentiation


Agrochemical Intermediate Synthesis Requiring Regiospecific Derivatisation

When a synthetic route demands regioselective functionalisation at the 2‑position of a difluoromethoxy‑substituted pyridine, the 2,6‑isomer is structurally mandatory. Its ortho‑chloromethyl group allows SN2 coupling with amines, thiols, or alkoxides to generate agrochemical candidates (e.g., neonicotinoid analogues) where the difluoromethoxy group at position 6 modulates lipophilicity and metabolic stability [1]. Using a 3‑ or 4‑chloromethyl isomer would place the reactive handle at a different vector, altering the 3D pharmacophore and invalidating structure‑activity relationships.

Programs with Cold‑Chain Logistics Already in Place

The refrigerated storage requirement (2‑8 °C) of the 2,6‑isomer adds negligible incremental cost for research groups or CROs that already maintain cold‑room or refrigerator capacity for other sensitive intermediates. In such settings, the higher purity specification (≥ 98% vs. ≥ 95% for the 4‑isomer) translates to cleaner crude reaction profiles and reduced chromatographic purification burden, directly lowering per‑step cost despite the higher unit price of the building block.

Medicinal Chemistry Lead Optimisation Campaigns Targeting Lipophilicity‑Neutral Modifications

Because the 2,6‑isomer and the 5‑isomer share an identical computed XLogP of 2.5 , medicinal chemists can exchange these isomers in a scaffold‑hopping exercise without altering the overall lipophilicity of the series. The 2,6‑isomer becomes the preferred choice when the biological target requires an exit vector from the pyridine 2‑position—for example, when the chloromethyl group must project into a sub‑pocket that the 5‑substituted isomer cannot reach.

University and Institute Teaching Laboratories for Nucleophilic Substitution Demonstrations

The pronounced reactivity of the 2‑chloromethyl group, enhanced by ortho‑pyridine nitrogen participation , makes the 2,6‑isomer an instructive substrate for undergraduate or graduate‑level experiments in nucleophilic substitution kinetics. Students can observe rapid displacement under mild conditions, providing a tangible contrast to less reactive benzyl or alkyl halides.

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